molecular formula C12H12Cl2O B1324766 Cyclopentyl 3,5-dichlorophenyl ketone CAS No. 898791-90-7

Cyclopentyl 3,5-dichlorophenyl ketone

Cat. No. B1324766
M. Wt: 243.13 g/mol
InChI Key: HZJNZRAECDDIDI-UHFFFAOYSA-N
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Description

Cyclopentyl 3,5-dichlorophenyl ketone is a chemical compound that is part of the broader family of aryl cyclopentyl ketones. These compounds are of interest due to their potential applications in pharmaceuticals and materials science. The papers provided discuss various synthetic methods and chemical reactions involving cyclopropyl and cyclohexyl aryl ketones, which are structurally related to cyclopentyl aryl ketones. Although none of the papers directly address Cyclopentyl 3,5-dichlorophenyl ketone, they provide insights into the chemistry of related compounds.

Synthesis Analysis

The synthesis of related aryl cyclopentyl ketones can involve various strategies, including regioselective cyclization reactions, Lewis acid-mediated reactions, and photochemical methods. For instance, the regioselective synthesis of quinolin-8-ols from hydroxyphenyl ethyl ketone oximes involves cyclization on the oxime nitrogen atom . Similarly, cyclopropyl aryl ketones can be synthesized through a cascade of reactions, including nucleophilic ring-opening, transesterification, and aldol-type reactions . Additionally, Ti-catalyzed radical redox relay mechanisms have been employed for the diastereo- and enantioselective synthesis of cyclopentane derivatives from cyclopropyl ketones .

Molecular Structure Analysis

The molecular structure of cyclopentyl aryl ketones is characterized by the presence of a cyclopentyl ring attached to an aryl group through a ketone functional group. The papers discuss the synthesis of highly functionalized cyclopropyl ketones, which can be related to the structure of cyclopentyl aryl ketones . The identification of impurities in o-chlorophenyl cyclopentyl ketone samples using HPLC-IT/TOF MS suggests that the molecular structure of these compounds can be complex and may contain impurities that are structurally similar .

Chemical Reactions Analysis

Aryl cyclopentyl ketones can undergo various chemical reactions, including [3+2] cycloadditions facilitated by visible light photocatalysis , and reactions with electrophilically activated carbonyl ylides to form spirocyclic dioxolane indolinones . The reaction of cyclopropyl ketones with acetyl methanesulfonate under neutral conditions demonstrates the potential for ring-opening reactions and nucleophilic additions .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentyl aryl ketones are influenced by the substituents on the aryl group and the ketone functionality. While the papers do not provide specific data on Cyclopentyl 3,5-dichlorophenyl ketone, they do discuss the properties of related compounds. For example, the photochemical synthesis of cyclopropyl ketones indicates that these compounds can be sensitive to light and may require specific conditions for their stability . The identification of impurities in o-chlorophenyl cyclopentyl ketone samples also highlights the importance of purity and the potential for various impurities to be present in these compounds .

Scientific Research Applications

Analytical Method Development and Impurity Identification

A study developed a method for identifying impurities in o-chlorophenyl cyclopentyl ketone drug samples, utilizing high-performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry (HPLC-IT/TOF MS). This research highlights the compound's relevance in forensic and pharmaceutical analysis, emphasizing its role in tracing the sources of illegal drugs and ensuring drug purity (Ma et al., 2018).

Synthesis of Functionalized Compounds

Research on asymmetrically functionalized 4H-cyclopenta[2,1-b:3,4-b']dithiophenes demonstrates the utility of cyclopentyl derivatives in synthesizing a broad range of functionalized compounds. Such studies indicate the potential of Cyclopentyl 3,5-dichlorophenyl ketone in facilitating the synthesis of complex molecules, which could have applications in materials science and organic electronics (Van Mierloo et al., 2010).

Green Chemistry Applications

The use of cyclopentyl methyl ether in conjunction with ammonium salts as an environmentally friendly solvent and catalyst system for acetalization reactions underscores the growing interest in cyclopentyl derivatives for green chemistry applications. This research suggests that Cyclopentyl 3,5-dichlorophenyl ketone could similarly contribute to sustainable chemical synthesis practices (Azzena et al., 2015).

Enzymatic Reactions and Natural Product Synthesis

A notable enzymatic reaction involved in scytonemin biosynthesis includes the formation of a cyclopentyl[b]indole structure, showcasing the biochemical significance of cyclopentyl-containing compounds. This insight reveals the potential of Cyclopentyl 3,5-dichlorophenyl ketone in biosynthetic pathways and natural product synthesis (Balskus & Walsh, 2009).

Safety And Hazards

Cyclopentyl 3,5-dichlorophenyl ketone may cause an allergic skin reaction and serious eye irritation . It is recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

cyclopentyl-(3,5-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2O/c13-10-5-9(6-11(14)7-10)12(15)8-3-1-2-4-8/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJNZRAECDDIDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642580
Record name Cyclopentyl(3,5-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl 3,5-dichlorophenyl ketone

CAS RN

898791-90-7
Record name Cyclopentyl(3,5-dichlorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898791-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentyl(3,5-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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